molecular formula C9H16O2 B14455040 2-(2-Methoxypropan-2-yl)cyclopentan-1-one CAS No. 74209-83-9

2-(2-Methoxypropan-2-yl)cyclopentan-1-one

Cat. No.: B14455040
CAS No.: 74209-83-9
M. Wt: 156.22 g/mol
InChI Key: NSJUTCTVGMCOTK-UHFFFAOYSA-N
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Description

2-(2-Methoxypropan-2-yl)cyclopentan-1-one is an organic compound with the molecular formula C10H18O2 It is a cyclopentanone derivative, characterized by the presence of a methoxypropan-2-yl group attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypropan-2-yl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 2-methoxypropan-2-yl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypropan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-(2-Methoxypropan-2-yl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypropan-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modulate biological processes. For example, its potential antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: A structurally related compound with a cyclopentenone ring.

    2-Methyl-2-cyclopenten-1-one: Another derivative with a methyl group instead of a methoxypropan-2-yl group.

    Cyclohexenone: A similar compound with a six-membered ring.

Uniqueness

2-(2-Methoxypropan-2-yl)cyclopentan-1-one is unique due to the presence of the methoxypropan-2-yl group, which imparts distinct chemical and physical properties

Properties

CAS No.

74209-83-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(2-methoxypropan-2-yl)cyclopentan-1-one

InChI

InChI=1S/C9H16O2/c1-9(2,11-3)7-5-4-6-8(7)10/h7H,4-6H2,1-3H3

InChI Key

NSJUTCTVGMCOTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCC1=O)OC

Origin of Product

United States

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